molecular formula C16H20F3NO2 B1297974 Ethyl 1-(4-Trifluoromethyl-benzyl)-piperidine-4-carboxylate CAS No. 414886-03-6

Ethyl 1-(4-Trifluoromethyl-benzyl)-piperidine-4-carboxylate

Cat. No.: B1297974
CAS No.: 414886-03-6
M. Wt: 315.33 g/mol
InChI Key: AZNPIQSTLPNVIB-UHFFFAOYSA-N
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Description

Ethyl 1-(4-Trifluoromethyl-benzyl)-piperidine-4-carboxylate (CAS 414886-03-6) is a high-value piperidine derivative designed for research and development applications. This compound features a benzyl group substituted with a trifluoromethyl moiety at the para position, a structural motif of significant interest in modern medicinal chemistry due to its potential to influence the molecule's metabolic stability, lipophilicity, and binding affinity. With a molecular formula of C16H20F3NO2 and a molecular weight of 315.33 g/mol . Its density is approximately 1.2 g/cm³ . The ester functional group in its structure makes it a versatile synthetic intermediate, particularly useful for the construction of more complex molecules, such as through hydrolysis to carboxylic acids or transesterification reactions. This compound is strictly for Research Use Only (RUO) and is intended for use in laboratory settings by qualified professionals. It is not intended for diagnostic, therapeutic, or personal use. Researchers can leverage this chemical as a key building block in the synthesis of potential pharmaceutical candidates, especially in the exploration of central nervous system (CNS) agents, bioactive alkaloid analogs, and other small molecules where the piperidine scaffold is prevalent. Always refer to the Safety Data Sheet (SDS) before use and handle under appropriate laboratory conditions.

Properties

IUPAC Name

ethyl 1-[[4-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3NO2/c1-2-22-15(21)13-7-9-20(10-8-13)11-12-3-5-14(6-4-12)16(17,18)19/h3-6,13H,2,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZNPIQSTLPNVIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Piperidine Ring

The piperidine ring can be synthesized through various methods, including:

  • Cyclization Reactions : Starting from appropriate precursors such as 1,4-diaminobutane or other cyclic amines, cyclization can be achieved under acidic or basic conditions.

  • Alkylation : The introduction of alkyl groups can be performed using alkyl halides in the presence of a base, facilitating the formation of substituted piperidines.

Introduction of the Trifluoromethyl-benzyl Group

The incorporation of the trifluoromethyl-benzyl moiety is crucial for the biological activity of the compound. This can be accomplished via:

  • Benzylation Reactions : Using benzyl halides in the presence of bases such as sodium hydride or potassium carbonate allows for the successful attachment of the benzyl group to the nitrogen atom of the piperidine.

  • Trifluoromethylation : The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or other trifluoromethylating agents, often under radical conditions.

Esterification

To form this compound, esterification is performed:

  • Carboxylic Acid Activation : The carboxylic acid derivative (e.g., piperidine-4-carboxylic acid) can be activated using coupling reagents like DCC (dicyclohexylcarbodiimide) to facilitate reaction with ethanol, yielding the ethyl ester.

Summary of Synthetic Routes

The following table summarizes various synthetic routes and yields reported in literature for this compound:

Step Reagents/Conditions Yield (%) Reference
Formation of Piperidine Ring 1,4-Diaminobutane + Base Varies
Benzylation Benzyl bromide + NaH ~80
Trifluoromethylation Trifluoromethyl iodide + Radical conditions ~70
Esterification Piperidine-4-carboxylic acid + Ethanol + DCC ~90

Research Findings and Applications

Research indicates that this compound exhibits promising pharmacological properties. Its structure allows it to act as a potential lead compound in drug development for neurological disorders and other therapeutic targets. Ongoing studies focus on optimizing its efficacy and exploring its mechanism of action.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-Trifluoromethyl-benzyl)-piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the trifluoromethyl group to a methyl group.

    Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or methyl derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Therapeutic Potential Against Metabolic Diseases

One of the primary applications of Ethyl 1-(4-Trifluoromethyl-benzyl)-piperidine-4-carboxylate is its role as an inhibitor of cysteine proteases, specifically Cathepsin S. This inhibition has implications for treating several metabolic diseases, including:

  • Diabetes : The compound has shown promise in managing blood glucose levels and improving insulin sensitivity.
  • Atherosclerosis : By inhibiting Cathepsin S, it may reduce plaque formation in arteries.
  • Chronic Kidney Disease : Its use could potentially lower cardiovascular events associated with this condition.
  • Cancer : The compound's ability to modulate protease activity suggests a role in cancer therapy, possibly enhancing the efficacy of existing treatments by targeting tumor microenvironments .

2. Neurological Disorders

Research indicates that derivatives of piperidine compounds, including this compound, may have applications in treating neurological disorders. These include Alzheimer's disease and other cognitive impairments. The mechanism involves modulating neurotransmitter systems and providing neuroprotective effects .

Synthesis and Chemical Properties

The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis often begins with piperidine derivatives that are reacted with various electrophiles to introduce the trifluoromethyl benzyl group.
  • Reagents and Conditions : Common reagents include triethylamine and solvents like DMF or ethanol under controlled temperatures to facilitate the desired reactions .

The following table summarizes key synthetic pathways:

StepReaction TypeReagentsConditions
1N-AlkylationPiperidine + Benzyl chlorideBase (triethylamine), solvent (DMF)
2CarboxylationIntermediate + Ethyl chloroformateReflux conditions
3FluorinationIntermediate + Trifluoromethylating agentControlled temperature

The biological activity of this compound has been explored in various studies:

  • Anticancer Activity : Preliminary studies suggest it exhibits cytotoxic effects against specific cancer cell lines, potentially through apoptosis induction mechanisms .
  • Anti-inflammatory Properties : The compound may also demonstrate anti-inflammatory effects, making it suitable for treating conditions like rheumatoid arthritis and lupus .

Case Studies

Several case studies highlight the effectiveness of piperidine derivatives in clinical settings:

  • Diabetes Management : A clinical trial demonstrated that patients treated with a Cathepsin S inhibitor showed improved glycemic control compared to those receiving standard care .
  • Cancer Treatment : In vitro studies revealed that piperidine derivatives enhanced the efficacy of conventional chemotherapy agents by targeting tumor microenvironments, leading to reduced tumor growth rates in animal models .

Mechanism of Action

The mechanism of action of Ethyl 1-(4-Trifluoromethyl-benzyl)-piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The piperidine ring can interact with various biological pathways, modulating their activity.

Comparison with Similar Compounds

Substituent Variations on the Benzyl Group

The benzyl substituent's electronic and steric properties significantly influence the compound’s behavior. Key analogs include:

Compound Name Substituent (R) Molecular Weight (g/mol) Key Properties/Applications Reference
Ethyl 1-(4-trifluoromethyl-benzyl)-piperidine-4-carboxylate -CF₃ (para) ~307.3 Enhanced lipophilicity; potential CNS activity
Ethyl 1-(2-chlorobenzyl)-piperidine-4-carboxylate -Cl (ortho) 282.0 Lower yield (60.6%); cholinesterase inhibition
Ethyl 1-(4-methylbenzyl)-piperidine-4-carboxylate -CH₃ (para) 262.3 Higher yield (76.6%); reduced metabolic stability
Ethyl 1-(3-fluorobenzyl)-piperidine-4-carboxylate -F (meta) 265.3 Improved solubility in polar solvents

Key Observations :

  • Trifluoromethyl (-CF₃) : The strong electron-withdrawing nature of -CF₃ increases resistance to oxidative metabolism compared to -CH₃ or -Cl .
  • Chlorine (-Cl) : Ortho-substituted analogs (e.g., 2-chlorobenzyl) exhibit steric hindrance, reducing synthetic yields but enhancing target binding in cholinesterase inhibition .
  • Methyl (-CH₃) : Para-methyl derivatives show higher synthetic yields but lower biological potency due to reduced electronic effects .

Modifications on the Piperidine Core

Variations in the piperidine ring’s substitution pattern also affect functionality:

Compound Name Piperidine Modification Key Findings Reference
Ethyl 1-(6-morpholinopyrimidin-4-yl)-piperidine-4-carboxylate Pyrimidine-morpholine substituent Anti-tubercular activity (IC₅₀: <1 µM)
Ethyl 1-[(4-chlorophenyl)sulfonyl]-piperidine-4-carboxylate Sulfonyl group Carbonic anhydrase inhibition (Ki: 8.2 nM)
Ethyl 1-(2-chloroethyl)-piperidine-4-carboxylate Chloroethyl chain Intermediate in umeclidinium bromide synthesis

Key Observations :

  • Sulfonyl Groups : Introduce hydrogen-bonding capabilities, enhancing enzyme inhibition (e.g., carbonic anhydrase) .
  • Heterocyclic Additions : Pyrimidine-morpholine substituents expand biological targets (e.g., Mycobacterium tuberculosis inhibition) .

Physicochemical Properties

  • Solubility : The -CF₃ group reduces aqueous solubility compared to -CH₃ or -F analogs but improves membrane permeability .
  • Thermal Stability : Trifluoromethyl derivatives exhibit higher melting points (e.g., 55–60°C for pyridazine analogs) due to increased molecular rigidity .

Biological Activity

Ethyl 1-(4-Trifluoromethyl-benzyl)-piperidine-4-carboxylate (ETBPC) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

ETBPC has the molecular formula C16H20F3NO2 and a molecular weight of approximately 315.34 g/mol. The compound features a piperidine ring substituted with a trifluoromethyl-benzyl group, which is believed to enhance its biological activity compared to other similar compounds . The trifluoromethyl group significantly alters the physicochemical properties, potentially influencing its interaction with biological targets.

Preliminary studies suggest that ETBPC may interact with various receptors involved in neurotransmission. The trifluoromethyl moiety is hypothesized to enhance binding affinity to lipid membranes or specific protein targets, which could influence its efficacy and safety profile.

Targeting Pathways

  • Neurotransmitter Receptors : ETBPC's structure suggests potential interactions with neurotransmitter systems, particularly those modulating dopaminergic and serotonergic pathways.
  • Antimicrobial Activity : Similar compounds have demonstrated antibacterial properties, indicating that ETBPC may also exhibit such effects through mechanisms involving cell membrane disruption or inhibition of bacterial enzyme activity.

Anticancer Potential

Research indicates that compounds with similar piperidine structures have shown promising anticancer activity. For instance, derivatives have been tested against various cancer cell lines, demonstrating significant antiproliferative effects. ETBPC's unique structure may enhance its potency against specific cancer types .

Antimicrobial Effects

ETBPC may possess antibacterial properties akin to other piperidine derivatives known for inhibiting bacterial growth. The presence of the trifluoromethyl group may further augment these effects by improving lipophilicity and membrane penetration .

Study 1: Anticancer Activity

A study evaluated the anticancer effects of piperidine derivatives, including ETBPC, against human breast cancer cells (MDA-MB-231). The results indicated that ETBPC exhibited significant cytotoxicity with an IC50 value in the low micromolar range, suggesting it could be a lead compound for further development in cancer therapeutics .

Study 2: Antimicrobial Screening

In another investigation, ETBPC was screened for antimicrobial activity against various bacterial strains. Preliminary results showed promising inhibition of growth at concentrations comparable to established antibiotics, indicating potential as a new antimicrobial agent .

Data Table: Summary of Biological Activities

Activity Type Effect IC50/Activity Level Reference
AnticancerSignificant cytotoxicityLow micromolar
AntimicrobialInhibition of bacterial growthComparable to antibiotics

Q & A

Q. What are the common synthetic routes for Ethyl 1-(4-Trifluoromethyl-benzyl)-piperidine-4-carboxylate?

Methodological Answer: The synthesis typically involves coupling or alkylation steps. For example:

  • Nucleophilic substitution : Reacting ethyl piperidine-4-carboxylate with 4-(trifluoromethyl)benzyl bromide in the presence of an organic base (e.g., DIEA) to facilitate alkylation at the piperidine nitrogen .
  • Amide coupling : Using carbodiimide reagents like EDCI/HOBt for introducing acyl groups, as demonstrated in analogous piperidine derivatives .
  • Esterification : Ethyl chloroacetate or similar agents can activate carboxylate intermediates under basic conditions .

Q. How can researchers confirm the structural identity of this compound?

Methodological Answer:

  • 1H NMR : Analyze characteristic peaks (e.g., trifluoromethyl benzyl protons at δ ~7.6–7.3, piperidine protons at δ ~3.8–4.3) in deuterated solvents like DMSO-d6 .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., m/z [M+H]+) and fragmentation patterns .
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal structure determination, particularly for resolving stereochemistry .

Q. What safety protocols are essential during handling?

Methodological Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods when handling volatile intermediates or coupling agents .
  • Waste disposal : Classify as hazardous waste and employ licensed disposal services for halogenated byproducts .

Advanced Research Questions

Q. How can reaction yields be optimized for the trifluoromethyl-benzyl coupling step?

Methodological Answer:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity of the piperidine nitrogen .
  • Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve alkylation efficiency .
  • Temperature control : Maintain 0–5°C during exothermic reactions to minimize side products .

Q. What role does the trifluoromethyl group play in modulating biological activity?

Methodological Answer:

  • Electron-withdrawing effects : The -CF3 group enhances metabolic stability by reducing oxidative degradation, as seen in antiviral analogs .
  • Lipophilicity : Increases membrane permeability, which can be quantified via logP measurements (e.g., HPLC-derived partition coefficients) .
  • Receptor binding : Use molecular docking studies to assess interactions with hydrophobic binding pockets in target proteins .

Q. How can stereochemical purity be assessed in piperidine derivatives?

Methodological Answer:

  • Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to resolve enantiomers .
  • Vibrational circular dichroism (VCD) : Compare experimental and computed spectra to confirm absolute configuration .
  • NOESY NMR : Detect spatial correlations between the benzyl and piperidine protons to validate conformations .

Q. What strategies mitigate decomposition during long-term storage?

Methodological Answer:

  • Stability studies : Use accelerated degradation tests (40°C/75% RH for 6 months) to identify degradation pathways (e.g., ester hydrolysis) .
  • Lyophilization : Convert to stable salts (e.g., hydrochloride) and store under inert gas (N2/Ar) at -20°C .
  • Additives : Include antioxidants (e.g., BHT) in stock solutions to prevent radical-mediated decomposition .

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